Benzenesulfonamide, 5-((4-((2,3-dimethyl-2H-indazol-6-yl)amino)-2-pyrimidinyl)amino)-2-methyl-
Overview
Description
This compound is also known as Pazopanib hydrochloride . It is a small molecule inhibitor of multiple protein tyrosine kinases with potential antineoplastic activity . It was developed by GlaxoSmithKline and was FDA approved on October 19, 2009 .
Synthesis Analysis
The synthesis of this compound involves a process for the preparation of pyrimidine derivatives, which are useful as VEGFR2 inhibitors . The process is described in a patent by SmithKline Beecham Corp .Molecular Structure Analysis
The molecular formula of this compound is C21H23N7O2S . The InChI key is MQHIQUBXFFAOMK-UHFFFAOYSA-N . The SMILES representation is Cl.CN(C1=CC2=NN©C©=C2C=C1)C1=NC(NC2=CC(=C©C=C2)S(N)(=O)=O)=NC=C1 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 437.52 . It has a water solubility of 0.0433 mg/mL . The logP values calculated by ALOGPS and Chemaxon are 3.59 and 3.55 respectively . It has a hydrogen acceptor count of 7 and a hydrogen donor count of 2 . The polar surface area is 119.03 Å2 .Scientific Research Applications
Synthesis and Chemical Properties
- Benzenesulfonamide derivatives, such as 4-(5-Amino-4-cyano-1-p-tolyl-1H-pyrrol-3-yl)-N,N-dimethyl-benzenesulfonamide, have been synthesized and converted into various pyrrolo[2,3-d]pyrimidin-5-yl)-N,N-dimethyl-benzenesulfonamide derivatives. These derivatives demonstrate promising results against Gram-positive and Gram-negative bacteria and fungi (Hassan et al., 2009).
- N-(2-Chloropyrimidin-4-yl)-N,2-dimethyl-2H-indazol-6-amine, a derivative of the antitumor agent pazopanib, forms dihedral angles between its indazole and pyrimidine fragments, linked into dimers through π–π interactions (Qi et al., 2010).
Anticancer and Antiviral Applications
- New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown potential in photodynamic therapy for cancer treatment due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).
- 1,4-Disubstituted-1,2,3-triazole thymine derivatives with 4-azido-N-substituted-benzenesulfonamides showed significant cytotoxic activity against the MDA-MB 231 breast cancer cell line and also displayed potent activity against HIV-1 replication (Almashal et al., 2020).
Synthesis and Pharmacological Properties
- Novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties were synthesized and found to be potent inhibitors of human carbonic anhydrase isoforms, with potential applications in treating diseases like glaucoma, epilepsy, obesity, and cancer (Lolak et al., 2019).
properties
IUPAC Name |
5-[[4-[(2,3-dimethylindazol-6-yl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O2S/c1-12-4-5-15(11-18(12)30(21,28)29)24-20-22-9-8-19(25-20)23-14-6-7-16-13(2)27(3)26-17(16)10-14/h4-11H,1-3H3,(H2,21,28,29)(H2,22,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOGXAVHJKKNPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=CC(=N2)NC3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonamide, 5-((4-((2,3-dimethyl-2H-indazol-6-yl)amino)-2-pyrimidinyl)amino)-2-methyl- | |
CAS RN |
1252927-47-1 | |
Record name | GSK-1071306 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1252927471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-1071306 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z51V93OIDV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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